Benzyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate
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Overview
Description
Phenylmethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes multiple ethoxy groups and an amino group, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate typically involves the esterification of 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid with phenylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenylmethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Phenylmethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenylmethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Aminoethoxy)ethoxy]ethanol: Similar structure but lacks the ester group.
3-[2-(2-Aminoethoxy)ethoxy]propanoic acid: Similar backbone but with a carboxylic acid group instead of an ester.
Uniqueness
Phenylmethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate is unique due to its combination of multiple ethoxy groups, an amino group, and an ester group. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .
Properties
Molecular Formula |
C16H25NO5 |
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Molecular Weight |
311.37 g/mol |
IUPAC Name |
benzyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C16H25NO5/c17-7-9-20-11-13-21-12-10-19-8-6-16(18)22-14-15-4-2-1-3-5-15/h1-5H,6-14,17H2 |
InChI Key |
SIDYFHXKWNIOBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCN |
Origin of Product |
United States |
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